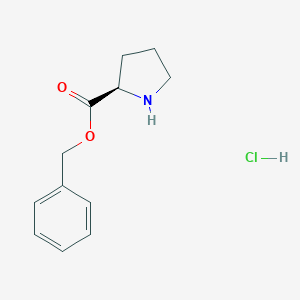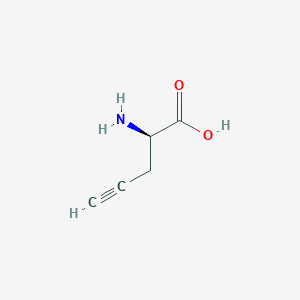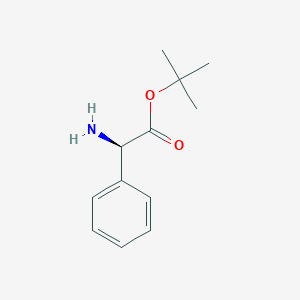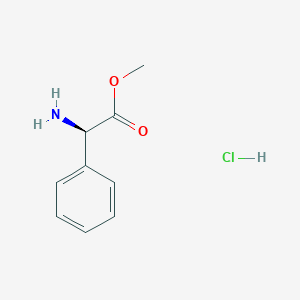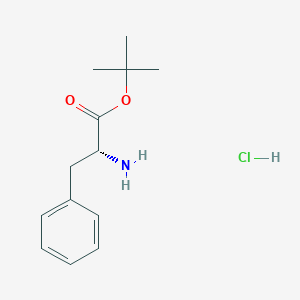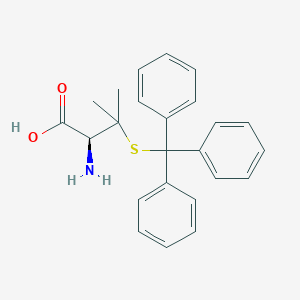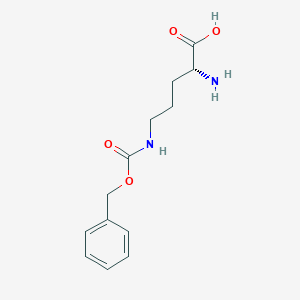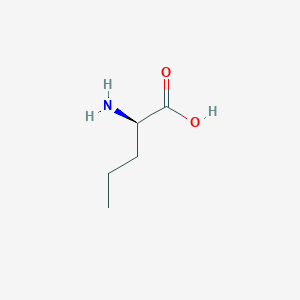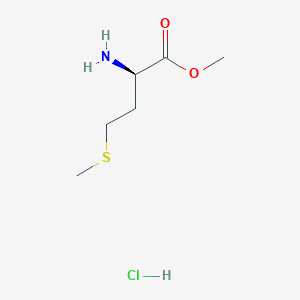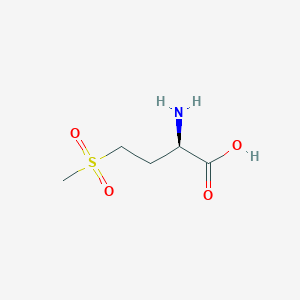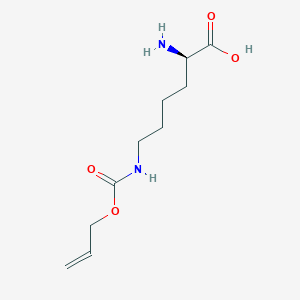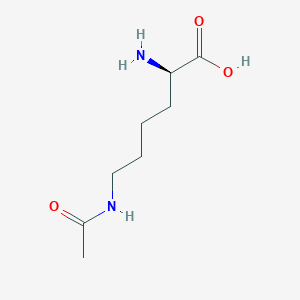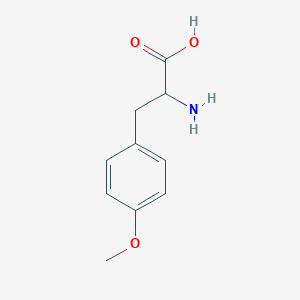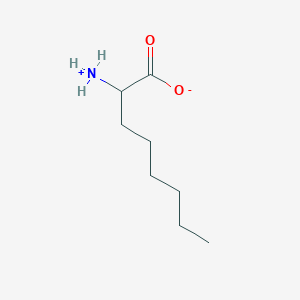
2-Azaniumyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminooctanoic acid is an alpha-amino fatty acid that is caprylic acid which is substituted at position 2 by an amino group. It has a role as a human metabolite. It is a conjugate base of a 1-carboxyheptan-1-aminium. It is a conjugate acid of a 2-aminooctanoate. It is a tautomer of a 2-aminooctanoic acid zwitterion.
DL-2-Amino-octanoic acid, also known as a-aminocaprylate or alpha-aminocaprylic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). DL-2-Amino-octanoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). DL-2-Amino-octanoic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, DL-2-amino-octanoic acid is primarily located in the cytoplasm.
Scientific Research Applications
Chemical Structure and Synthesis
Synthesis of Related Compounds : Research in the field of chemistry has involved synthesizing and studying the properties of compounds structurally related to 2-Azaniumyloctanoate. For example, the synthesis of tetrahydronaphthalene lignan esters via intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates, which are structurally similar to 2-Azaniumyloctanoate, has been explored. This process involves unique reaction mechanisms and is significant for the development of potential pharmaceuticals and chemical intermediates (Pinto et al., 2011).
Chemical Properties and Crystal Structure Analysis : The study of compounds like 2-Azaniumyloctanoate often involves detailed crystal structure analysis to understand their properties better. For instance, a compound named N 2-(4-Methoxysalicylidene)arginine hemihydrate, which shares functional groups with 2-Azaniumyloctanoate, has been analyzed for its crystal structure and molecular conformation. These studies are vital for designing and synthesizing new chemical entities with desired properties (Sethuram et al., 2013).
Catalytic and Synthetic Applications
Catalytic Activities in Organic Synthesis : Compounds related to 2-Azaniumyloctanoate are used in various catalytic processes. For example, new copper(II) dimers with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, which has structural similarities with 2-Azaniumyloctanoate, have been synthesized and shown to catalyze oxidation reactions in organic synthesis. These findings are crucial for developing new catalysts in chemical manufacturing (Mahmudov et al., 2010).
Pharmaceutical Research and Drug Development : Related compounds are often studied for their potential pharmaceutical applications. For example, amino acetate functionalized Schiff base organotin(IV) complexes, structurally similar to 2-Azaniumyloctanoate, have been explored as anticancer drugs. These studies provide insights into the design of new drugs and therapeutic agents (Basu Baul et al., 2009).
properties
Product Name |
2-Azaniumyloctanoate |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
AKVBCGQVQXPRLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)[O-])[NH3+] |
melting_point |
194-196°C |
Other CAS RN |
2187-07-7 644-90-6 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
19 mg/mL |
synonyms |
2-Aminooctanoicacid; dl-2-Aminocaprylicacid; 644-90-6; dl-2-Aminooctanoicacid; 2-Aminocaprylicacid; Octanoicacid,2-amino-; 2-Amino-DL-caprylicacid; (+-)-2-Aminooctanoicacid; DL-alpha-Aminocaprylicacid; 2-amino-octanoicacid; 2-aminooctans; 2-aminooctanoate; dl-2-aminocaprylate; (+/-)-2-Aminooctanoicacid; DL-2-Aminooctanoate; dl-alpha-Amino-n-caprylicacid; 2-amino-dl-caprylate; 2-amino-dl-octanoate; dl-.alpha.-Amino-n-caprylicacid; alpha-Aminocaprylicacid; 2-amino-dl-octanoicacid; NSC20147; DL-2-amino-octanoicacid; dl-alpha-amino-n-caprylate; (+/-)-2-amino-octanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



